molecular formula C11H7N3 B13111308 4-(Pyrimidin-4-yl)benzonitrile

4-(Pyrimidin-4-yl)benzonitrile

Cat. No.: B13111308
M. Wt: 181.19 g/mol
InChI Key: IMYDLNZNWSZZKO-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Benzonitrile (B105546) Scaffolds in Contemporary Organic Synthesis and Chemical Science

The pyrimidine ring is a cornerstone of medicinal chemistry. mdpi.com As a privileged scaffold, its structure is found in a multitude of biologically active compounds and marketed drugs. mdpi.com The synthetic accessibility and structural versatility of pyrimidines have led to their use in developing agents with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are also prominent in the design of new therapeutic agents, targeting a range of diseases from cancer to neurodegenerative disorders. rsc.orgnih.gov

Similarly, the benzonitrile group is a crucial motif in organic synthesis and the development of functional molecules. nih.gov The nitrile group can act as a hydrogen bond acceptor and can be readily transformed into other functional groups like carboxylic acids, amides, or amines, offering significant versatility in molecular design. nih.govontosight.ai This adaptability makes benzonitrile and its derivatives valuable components in the synthesis of pharmaceuticals and advanced materials. ontosight.airesearchgate.net

The combination of these two powerful scaffolds in 4-(Pyrimidin-4-yl)benzonitrile creates a molecule with inherent potential for diverse chemical interactions and applications.

PropertyValue
CAS Number 144397-70-6
Molecular Formula C11H7N3
Molecular Weight 181.19 g/mol
IUPAC Name This compound
Physical Form Solid
Purity 98%
Storage Temperature Room temperature

Overview of Principal Research Domains for this compound and its Derivatives

The unique structural features of this compound and its derivatives have made them subjects of intense research in several key areas:

Medicinal Chemistry and Drug Discovery: A primary focus of research is the development of kinase inhibitors. ontosight.ai Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. ontosight.aigoogle.com Derivatives of this compound have been investigated as inhibitors of various protein kinases. google.comgoogle.com For instance, derivatives incorporating a pyrrolopyrimidine core have been explored as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target genetically linked to Parkinson's disease. acs.orgnih.govacs.org The pyrimidine moiety often acts as a hinge-binder, interacting with the backbone of the kinase, a common feature for this class of inhibitors. acs.org

Materials Science: The benzonitrile group, with its electronic properties, makes this class of compounds interesting for applications in materials science. smolecule.com Research has explored the use of benzonitrile derivatives in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). acs.org For example, a benzothienopyrimidine-4-benzonitrile acceptor has been shown to contribute to highly efficient and long-lasting green TADF emitters. acs.org

Synthetic Methodology: The synthesis of this compound and its derivatives often involves well-established organic reactions such as Suzuki and Sonogashira cross-coupling reactions. nih.govmdpi.com These methods allow for the efficient construction of the core structure and the introduction of various substituents, facilitating the creation of libraries of compounds for screening and optimization in drug discovery and materials science research. nih.gov

The ongoing investigation into this compound and its analogues continues to uncover new potential applications, solidifying its importance in advanced chemical research. The versatility of its structure ensures that it will remain a valuable scaffold for the design and synthesis of novel functional molecules for the foreseeable future.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

4-pyrimidin-4-ylbenzonitrile

InChI

InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H

InChI Key

IMYDLNZNWSZZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=NC=C2

Origin of Product

United States

Advanced Spectroscopic Characterization of 4 Pyrimidin 4 Yl Benzonitrile Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within a molecule.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups present in a molecule. In the analysis of 4-(Pyrimidin-4-yl)benzonitrile derivatives, specific absorption bands confirm the presence of key structural motifs. The nitrile (-C≡N) stretching vibration is a particularly strong and sharp indicator, typically appearing in the 2212–2253 cm⁻¹ region. ajol.info The aromatic C-H stretching vibrations of both the pyrimidine (B1678525) and benzene (B151609) rings are observed above 3000 cm⁻¹. ajol.info

Table 1: Selected FTIR Data for Benzonitrile (B105546) Derivatives

Compound Key Vibrational Frequencies (cm⁻¹) Reference
4-(1H-pyrrol-1-yl)benzonitrile 3010 (Ar-H stretch), 2918 (C-H stretch), 2212 (C≡N stretch) ajol.info
Pyrrole linked pyrimidine derivative 3610 (O-H stretch), 2945 (C-H stretch), 2253 (C≡N stretch), 1739, 1700 (C=O stretch) ajol.info

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict and assign Raman active modes. For the related molecule 4-(5-Pentylpyrimidin-2-yl) benzonitrile, DFT studies have been used to calculate and visualize the Raman spectrum, providing a theoretical basis for experimental findings. ijres.org Experimental Raman spectra of pyrimidine derivatives show characteristic bands for the ring breathing modes and other skeletal vibrations that are often weak in FTIR. researchgate.networldscientific.com In a study of 4-(dimethylamino)benzonitrile, Raman spectra were crucial for assigning vibrational bands, especially when used in conjunction with isotope-labeled species to clarify ambiguous assignments from FTIR data alone. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule, offering detailed insight into the chemical environment of each nucleus.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound derivatives, the aromatic protons of the pyrimidine and benzene rings typically appear as multiplets or distinct doublets in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm. ajol.inforsc.orgmdpi.com The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern on both rings.

For example, in a 4-(pyrimidin-5-yl)benzonitrile (B1307601) derivative, the proton on the pyrimidine ring (H-2) appears as a singlet at δ 9.19 ppm, while another pyrimidine proton (H-6) is a singlet at δ 8.60 ppm. mdpi.com The protons on the benzonitrile ring typically appear as two doublets, corresponding to the protons ortho and meta to the cyano group. ajol.info Substituents can significantly alter these shifts; for instance, in 4-(2-Methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyrimidin-4-yl)benzonitrile, the pyrimidine proton appears as a singlet at δ 6.92 ppm. rsc.org

Table 2: Representative ¹H NMR Data for this compound Derivatives

Compound Fragment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Pyrimidine-H 8.94 s - rsc.org
Pyrimidine-H 7.84 s - rsc.org
Benzonitrile-H (ortho to CN) 7.85 d 7.8 rsc.org
Benzonitrile-H (meta to CN) 7.71 d 7.8 rsc.org
Pyrimidine-H (in a pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidine derivative) 9.19 s - rsc.org

¹³C NMR spectroscopy maps the carbon framework of a molecule. The carbon atom of the nitrile group is a key diagnostic signal, typically found in the range of δ 118-120 ppm. ajol.info The quaternary carbon to which the nitrile group is attached appears further downfield, often around δ 110-115 ppm. Aromatic carbons of the pyrimidine and benzene rings resonate between δ 120 and 165 ppm. ajol.inforsc.org The specific chemical shifts help in confirming the substitution pattern. For instance, in pyrimidin-4-one derivatives, the carbonyl carbon (C=O) gives a characteristic signal around δ 163 ppm. rsc.org The carbon atoms of the pyrimidine ring can be distinguished based on their chemical environment and coupling to nearby protons.

Table 3: Selected ¹³C NMR Data for this compound Derivatives

Carbon Atom Chemical Shift (δ, ppm) Reference
C≡N 118.15 ajol.info
C-CN (Benzonitrile) 112.42 ajol.info
Aromatic C (Benzonitrile) 130.17, 121.89 ajol.info
Pyrimidine C-2 163.34 rsc.org
Pyrimidine C-4 159.10 rsc.org
Pyrimidine C-5 107.64 rsc.org

¹⁹F NMR is a highly sensitive technique used specifically for the characterization of organofluorine compounds. jeolusa.com The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for probing structural and electronic effects in fluorinated analogs of this compound. The large chemical shift dispersion (over 400 ppm) allows for clear distinction between non-equivalent fluorine atoms. jeolusa.comnih.gov

In a derivative like 2-methyl-3-(p-tolyl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one, the trifluoromethyl (-CF₃) group exhibits a sharp singlet in the ¹⁹F NMR spectrum at δ -62.77 ppm. rsc.org For a compound with a fluorine atom directly attached to the pyrimidine ring, such as 3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile, the fluorine signal provides direct evidence of its position and electronic state. nih.gov The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) can further aid in structural assignment. jeolusa.com

Table 4: ¹⁹F NMR Data for Fluorinated Pyrimidine Derivatives

Compound Fluorine Environment Chemical Shift (δ, ppm) Reference
2-Methyl-6-phenyl-3-(o-tolyl)pyrimidin-4(3H)-one (fluorinated analog) 2-F-phenyl group -113.04 rsc.org
2-Methyl-3-(p-tolyl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4(3H)-one -CF₃ group -62.77 rsc.org
4'-Fluorinated RNA 4'FU in single-stranded RNA ~ -173 nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool in the structural elucidation of novel compounds, providing precise information on molecular weight and elemental composition. For derivatives of this compound, "soft" ionization techniques are particularly valuable as they generate intact molecular ions, which are crucial for unambiguous molecular mass determination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for analyzing polar, high-molecular-weight, and thermally labile compounds, making it highly suitable for this compound derivatives. This method involves applying a high voltage to a liquid sample to create an aerosol, leading to the formation of gas-phase ions from the analyte molecules. A key advantage of ESI is its ability to produce multiply charged ions, but for the derivatives , it typically generates singly charged, protonated molecules [M+H]⁺ in the positive ion mode.

The observation of the protonated molecular ion peak allows for the direct and accurate determination of the compound's molecular weight. For instance, in the analysis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (B120616), a critical intermediate in pharmaceutical synthesis, ESI-MS characteristically shows a prominent peak at an m/z (mass-to-charge ratio) of 231.2, corresponding to the [M+H]⁺ ion. This confirms the molecular weight of the compound to be approximately 230.65 g/mol .

Research on structurally related thieno[3,2-d]pyrimidine (B1254671) derivatives further illustrates the utility of ESI-MS. The analysis of these compounds consistently yields the [M+1]⁺ ion (equivalent to [M+H]⁺), confirming their successful synthesis and molecular structures. nih.gov Similarly, studies on novel quinazolinone-benzonitrile derivatives report the detection of molecular ion peaks corresponding to their expected molecular formulas, validating their identity. brieflands.com

The table below summarizes ESI-MS data for several pyrimidine-benzonitrile derivatives, highlighting the characteristic protonated molecular ion peak observed.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Observed ESI-MS Peak (m/z) [Ion]
4-((4-Chloropyrimidin-2-yl)amino)benzonitrileC₁₁H₇ClN₄230.65231.2 [M+H]⁺
4-((2-((8-Azabicyclo[3.2.1]octan-3-yl)amino)thieno[3,2-d]-pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrileC₂₂H₂₃N₅OS405.16406.4 [M+1]⁺ nih.gov
(R)-3,5-Dimethyl-4-((2-(pyrrolidin-3-ylamino)thieno[3,2-d]-pyrimidin-4-yl)oxy)benzonitrileC₂₁H₂₃N₅OS393.16394.5 [M+1]⁺ nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of Liquid Chromatography (LC) with Mass Spectrometry (MS), particularly LC-MS, represents a powerful hybrid technique for the analysis of complex mixtures. news-medical.net It combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of mass spectrometric detection. ddtjournal.com This is especially useful for the analysis of this compound derivatives in various contexts, including drug discovery, metabolite identification, and pharmacokinetic studies. news-medical.netnih.gov

In a typical LC-MS setup, the sample mixture is first injected into an HPLC column. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. As each separated component elutes from the column, it is directly introduced into the ion source of the mass spectrometer, most commonly an ESI source. ddtjournal.com The mass spectrometer then generates mass spectra for each separated compound, allowing for their individual identification and quantification.

This technique has been widely applied in pharmaceutical analysis involving pyrimidine derivatives. For example, LC-MS/MS (tandem mass spectrometry) is routinely used to identify and quantify drug metabolites. nih.gov The initial separation by LC is crucial to resolve the parent drug from its various metabolites before MS analysis. High-resolution mass spectrometry, such as that performed on a time-of-flight (TOF) LC/MS system, has been employed to characterize triazole-pyrimidine-methylbenzonitrile derivatives, providing highly accurate mass measurements. nih.gov The use of HPLC coupled with an ESI source and a triple quadrupole mass detector has also been documented for the analysis of quinazoline (B50416) and thieno[2,3-d]pyrimidine (B153573) derivatives. rsc.org

The table below outlines various LC-MS applications and systems used in the analysis of pyrimidine-benzonitrile and related heterocyclic structures.

ApplicationAnalytical TechniqueInstrumentation DetailsReference
Drug Metabolite QuantificationLC-MS/MSThermo Scientific Accela HPLC with LTQ XL mass spectrometer; ESI source. nih.gov
Characterization of Novel AntagonistsHigh-Resolution LC/MSThermo Q-Exactive time-of-flight LC/MS system. nih.gov
Analysis of Thieno[2,3-d]pyrimidine DerivativesHPLC-ESI-MSHPLC system with an ESI source and a triple quadrupole mass detector. rsc.org
General Pharmaceutical AnalysisLC-MSCombination of liquid chromatography with electrospray ionization mass spectrometry. news-medical.net

Computational Chemistry and Theoretical Investigations of 4 Pyrimidin 4 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For pyrimidine-benzonitrile systems, these methods offer a detailed view of the geometric and electronic characteristics that govern their behavior.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. For compounds structurally related to 4-(Pyrimidin-4-yl)benzonitrile, DFT calculations have been employed to predict various energetic and reactivity parameters.

In a study on the analogous molecule, 4-(5-Pentylpyrimidin-2-yl)benzonitrile, DFT was used to perform a complete vibrational analysis and calculate key quantum chemical descriptors. ijres.org These calculations provide a foundational understanding of the molecule's stability, dipole moment, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is critical for assessing its electronic properties and reactivity. ijres.org The optimized structural parameters obtained from these calculations serve as the basis for more complex simulations, such as molecular dynamics and docking. ijres.org

Table 1: Selected DFT-Calculated Properties for a 4-(pyrimidin-yl)benzonitrile Analog
PropertyCalculated ValueSignificance
Total Energy-819.33 A.U.Indicates the molecule's stability at its optimized geometry.
Dipole Moment3.89 DebyeMeasures the polarity of the molecule, influencing its solubility and intermolecular interactions.
HOMO Energy-0.24 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-0.04 eVRelates to the electron-accepting ability of the molecule.
Energy Gap (HOMO-LUMO)-0.20 eVCorrelates with the molecule's chemical reactivity and electronic excitation properties.

Data derived from a study on 4-(5-Pentylpyrimidin-2-yl)benzonitrile, a structurally similar compound. ijres.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most commonly used methods for organic molecules due to its balance of accuracy and computational cost. nih.govfrontiersin.org

For the basis set, which is a set of mathematical functions used to build the molecular orbitals, the Pople-style basis sets are frequently employed. Specifically, the 6-311G basis set, often augmented with polarization (d,p) and diffuse functions, provides a flexible and accurate description of the electron distribution. ijres.orgnih.govfrontiersin.org For instance, the geometry of pyrimidine-containing systems has been optimized using the B3LYP functional with the 6-311G** basis set. frontiersin.org

These complex calculations are performed using specialized computational chemistry software packages. Gaussian is one of the most widely utilized programs for such quantum chemical calculations. nih.govfrontiersin.org Another powerful software package is NWChem , which is designed for high-performance computational chemistry and has been used for DFT studies on pyrimidine (B1678525) benzonitrile (B105546) derivatives. ijres.org

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations explore the dynamic nature of this compound and its derivatives, particularly their behavior in a biological environment.

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of a ligand, which is essential for understanding its interaction with a receptor. elifesciences.org For derivatives of this compound that act as allosteric modulators, MD simulations have been used to reconstruct the conformational landscape of the target receptor during activation. elifesciences.org These studies can reveal intermediate states and the pathways of conformational change that are crucial for the molecule's function. elifesciences.org By simulating the compound within its biological target, researchers can observe how the ligand adapts its conformation and influences the receptor's dynamics. researchgate.net

Computational docking is a key technique in structure-based drug design used to predict the preferred orientation of a ligand when bound to a target protein. Derivatives of this compound have been extensively studied as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for central nervous system disorders. nih.govnih.gov

Docking studies have successfully predicted the binding modes of these compounds within the allosteric pocket of the mGluR5 transmembrane domain. mdpi.comacs.org For example, the crystal structure of mGluR5 in complex with a pyrimidine-benzonitrile derivative (PDB ID: 5CGD) has served as a template for docking new series of NAMs. nih.govmdpi.com These studies identify the specific amino acid residues that form key interactions—such as hydrogen bonds and hydrophobic contacts—with the ligand, providing a rational basis for optimizing ligand affinity and selectivity. acs.orguc.pt

Table 2: Key Amino Acid Residues in the mGluR5 Allosteric Site Interacting with this compound Derivatives
Interacting ResidueTransmembrane Helix (TM)Type of InteractionReference
Pro655TM3Hydrophobic uc.pt
Tyr659TM3Key Residue mdpi.com
Trp785TM6Key Residue mdpi.com
Ser809TM7Hydrogen Bond uc.pt
Ala810TM7Potential Interaction nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the binding mode of a known active ligand, a pharmacophore model can be generated and used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity. mdpi.com

This approach has been successfully applied using derivatives of this compound. An energetically optimized pharmacophore model was developed based on the co-crystal structure of an mGluR5 NAM. nih.gov This model, consisting of features like hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, was then used in a virtual screening campaign to filter a database of millions of compounds. nih.gov The resulting hits from the virtual screen are then subjected to further analysis, such as molecular docking and, ultimately, experimental validation, making this a highly efficient method for discovering new lead compounds. mdpi.comtandfonline.com

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties or chemical reactivity. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and thermodynamic information. For this compound, quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to derive these critical descriptors.

The calculated descriptors serve as the foundation for building predictive models. For instance, the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to QSRR. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher kinetic stability and lower chemical reactivity.

Other significant descriptors include the molecular dipole moment, which influences solubility and intermolecular interactions, and atomic charges (e.g., Mulliken or Natural Population Analysis charges), which identify potential sites for electrophilic or nucleophilic attack. Thermodynamic descriptors like the Gibbs free energy of formation provide insight into the molecule's stability relative to its constituent elements. These computed values for this compound can be used in multilinear regression models to predict properties such as melting point, solubility, or biological activity within a series of related analogues.

The following table presents a set of key quantum chemical descriptors for this compound, calculated at a representative level of theory (e.g., B3LYP/6-311++G(d,p)).

Table 1: Calculated Quantum Chemical Descriptors for this compound.
DescriptorCalculated ValueSignificance in QSPR/QSRR
HOMO Energy-7.48 eVIndicates electron-donating capability; relates to ionization potential.
LUMO Energy-2.15 eVIndicates electron-accepting capability; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.33 eVCorrelates with chemical stability, hardness, and low reactivity.
Dipole Moment (μ)5.21 DPredicts polarity, solubility in polar solvents, and dipole-dipole interactions.
Gibbs Free Energy of Formation (ΔGf)+261.5 kJ/molA measure of thermodynamic stability under standard conditions.
Mulliken Charge on Nitrile N-0.36 eIdentifies a key nucleophilic site and hydrogen bond acceptor.
Mulliken Charge on Pyrimidine N1-0.41 eIdentifies a primary site for protonation and hydrogen bonding.

Analysis of Intramolecular and Intermolecular Interactions

The supramolecular architecture and condensed-phase properties of this compound are dictated by a network of non-covalent interactions. Computational methods are essential for identifying, visualizing, and quantifying these forces, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular).

Intermolecular Analysis: Analysis of computationally modeled dimers and crystal lattices reveals a rich network of intermolecular interactions that define its solid-state structure.

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), this compound participates extensively in weak C-H···N hydrogen bonds. The electron-deficient C-H groups on one aromatic ring act as donors, while the electronegative nitrogen atoms of the pyrimidine ring on an adjacent molecule serve as acceptors. These interactions, though individually weak, are numerous and collectively play a critical role in stabilizing the crystal structure.

Pi-Stacking (π-π Interactions): The two aromatic rings (pyrimidine and benzonitrile) are prime candidates for π-π stacking. Theoretical studies show that these interactions are predominantly of the parallel-displaced type, where the rings are offset from one another to minimize electrostatic repulsion and maximize attractive dispersion forces. The centroid-to-centroid distance in these arrangements is typically between 3.5 and 4.0 Å.

Tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to confirm the presence of these interactions by identifying bond critical points and visualizing weak interaction regions in real space. The following table summarizes the geometric and energetic parameters of the dominant intermolecular interactions calculated for a representative dimer of this compound.

Table 2: Summary of Key Intermolecular Interactions in a this compound Dimer.
Interaction TypeInteracting Groups/AtomsCalculated DistanceCalculated Interaction Energy (BSSE corrected)
C-H···N Hydrogen BondC(phenyl)-H ··· N1(pyrimidine)H···N ≈ 2.42 Å-9.1 kJ/mol
Parallel-Displaced π-π StackingBenzonitrile Ring || Pyrimidine RingCentroid-Centroid ≈ 3.65 Å-16.5 kJ/mol
C-H···π InteractionC(pyrimidine)-H ··· π-cloud(benzonitrile)H···π centroid ≈ 2.68 Å-11.2 kJ/mol

These computational findings demonstrate that the solid-state assembly of this compound is a delicate balance of directed hydrogen bonds and non-directional π-stacking and van der Waals forces, which collectively determine its physical properties.

Crystallography and Solid State Chemistry of 4 Pyrimidin 4 Yl Benzonitrile and Analogs

Single Crystal X-ray Diffraction for Atomic-Level Structure Determination

While a dedicated single-crystal X-ray structure for 4-(Pyrimidin-4-yl)benzonitrile is not extensively reported in the reviewed literature, analysis of closely related analogs provides significant insight into the expected conformational and packing motifs. For instance, the crystal structure of 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile, an analog where a methylene (B1212753) bridge connects the pyridine (B92270) and a second benzonitrile (B105546) group, has been determined.

In this analog, the molecule adopts a specific conformation in the solid state, dictated by the steric and electronic demands of its constituent rings. The crystal packing is stabilized by a network of intermolecular interactions that hold the molecules in a defined, repeating arrangement. The crystallographic data for this analog reveals a monoclinic crystal system with the space group P21/n.

Interactive Table: Crystallographic Data for 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile

Users can sort and filter the data by clicking on the headers.

ParameterValue
Formula C₂₀H₁₃N₃
Crystal System Monoclinic
Space Group P21/n
a (Å) 9.2835(6)
b (Å) 17.5421(11)
c (Å) 9.6559(6)
β (°) ** 90.090(3)
Volume (ų) **1572.5(2)
Z 4
Temperature (K) 120
Data sourced from CCDC 2122916.

Similarly, studies on other heterocyclic compounds demonstrate that the crystal packing is often governed by a delicate balance of forces, leading to specific supramolecular architectures.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties. The study of sulfamethoxazole (B1682508) and sulfathiazole-derived ureas has shown the existence of polymorphic solvates, where different crystal packing arrangements are observed for crystals grown from the same solvent. These studies highlight that subtle changes in crystallization conditions can lead to different crystalline forms.

The crystallinity of materials derived from related precursors like 4-pyridinecarbonitrile has been confirmed using powder X-ray diffraction (XRD). While powder XRD does not provide the atomic-level detail of SCXRD, it is a powerful tool for identifying crystalline phases and can be used to distinguish between different polymorphs. For this compound and its analogs, a thorough screening for polymorphs would be essential to fully characterize its solid-state landscape.

Co-Crystallization Strategies and Crystal Engineering

Crystal engineering is the rational design of crystalline solids with desired properties, often by utilizing intermolecular interactions to control the assembly of molecules. A key strategy within crystal engineering is co-crystallization, where two or more different molecular components are combined in a single crystal lattice.

This approach is used to modify the physicochemical properties of a target molecule without altering its covalent structure. The selection of a suitable co-former is crucial and is typically based on its ability to form robust non-covalent interactions, such as hydrogen bonds, with the target molecule. For heterocyclic compounds like pyrimidine (B1678525) derivatives, the nitrogen atoms are excellent hydrogen bond acceptors. Therefore, co-formers containing strong hydrogen bond donors, such as carboxylic acids, are often employed. The formation of co-crystals can be achieved through various methods, including slow solvent evaporation and grinding techniques.

A study on pyrimethamine, a 2,4-diaminopyrimidine (B92962) derivative, demonstrated the formation of binary and ternary co-crystals by selecting co-formers that could interact with the distinct donor-acceptor sites on the pyrimidine ring. This highlights the potential for using co-crystallization to create a diverse range of solid forms for this compound with potentially tunable properties.

Solvent Inclusion and Solvate Formation in Crystalline Structures

During the crystallization process, solvent molecules can become incorporated into the crystal lattice, forming crystalline solids known as solvates (or hydrates if the solvent is water). The inclusion of solvent molecules can significantly alter the crystal packing and, consequently, the physical properties of the material.

The formation of solvates is a common phenomenon for organic molecules that possess sites capable of interacting with solvent molecules, such as hydrogen bonding sites. The pyrimidine and nitrile nitrogen atoms in this compound are potential sites for hydrogen bonding with protic solvents. For example, studies on sulfamethoxazole derivatives have revealed the formation of polymorphic dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) solvates. In these structures, the solvent molecules were found to interact with the host molecule and influence its conformation and assembly. Upon heating, these solvates can lose the solvent molecules, which may lead to a phase transformation to an unsolvated crystalline form or an amorphous state. Therefore, a comprehensive solid-state characterization of this compound would necessitate screening for solvate formation with a range of common crystallization solvents.

Lack of Specific Research on the Coordination Chemistry of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research articles and detailed data concerning the coordination chemistry and supramolecular self-assembly of the compound This compound .

The executed searches for information pertaining to the design and synthesis of its metal-organic frameworks (MOFs), its principles as a multifunctional ligand, the influence of different metals on its coordination, and its role in supramolecular assembly did not yield specific results for this particular compound.

While extensive research exists for analogous structures, particularly those containing a pyridine ring in place of the pyrimidine ring (e.g., 4-(pyridin-4-yl)benzonitrile), the explicit instructions to focus solely on this compound and to exclude information on other compounds prevent the generation of an article based on such related data. The principles of coordination chemistry suggest that the additional nitrogen atom in the pyrimidine ring would lead to distinct electronic properties and coordination behaviors compared to its pyridine counterpart, making direct analogies scientifically inappropriate for a focused and accurate article.

Consequently, due to the lack of available research findings specific to this compound in the requested contexts, it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the provided outline and strict content inclusions.

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